molecular formula C22H26N2O4 B1200898 Cabucine CAS No. 16812-97-8

Cabucine

カタログ番号: B1200898
CAS番号: 16812-97-8
分子量: 382.5 g/mol
InChIキー: DTDADHMBRZKXSC-IEGSVRCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cabucine is a yohimban alkaloid.

Q & A

Basic Research Questions

Q. How can researchers design experiments to isolate and characterize Cabucine in complex biological matrices?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC-MS for structural elucidation and quantification. Validate methods via spike-and-recovery experiments in representative matrices (e.g., plant extracts or serum samples). Include controls for matrix effects and ionization suppression .
  • Key Considerations : Ensure purity standards (>95%) and cross-validate with NMR or X-ray crystallography for unambiguous identification .

Q. What are the common pitfalls in synthesizing this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side products. Monitor reaction progress via TLC or HPLC. Use computational tools (e.g., DFT calculations) to predict stability of intermediates .
  • Data Validation : Compare spectral data (IR, 1^1H/13^13C NMR) with literature for known derivatives. Report deviations >5% as potential synthesis anomalies .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved across in vitro and in vivo studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage, model organisms). Use Bayesian statistics to quantify uncertainty in cross-study comparisons .
  • Contradiction Analysis : Apply empirical falsification frameworks (e.g., IDA reliability checks) to isolate irreproducible findings. For example, discrepancies in cytotoxicity assays may arise from differences in cell passage numbers or assay endpoints .

Q. What strategies ensure reproducibility in this compound’s pharmacokinetic profiling across heterogeneous cohorts?

  • Methodological Answer : Stratify cohorts by covariates (e.g., age, metabolic genotype) using cluster analysis. Use population pharmacokinetic models (e.g., NONMEM) to account for inter-individual variability .
  • Data Transparency : Share raw datasets (plasma concentration-time curves, metabolite profiles) in supplementary materials with clear metadata .

Q. How can researchers address the lack of standardized protocols for this compound’s bioactivity assays?

  • Methodological Answer : Propose consensus guidelines via systematic reviews (PRISMA framework). Validate assay parameters (e.g., IC50_{50} reproducibility) through multi-laboratory ring trials .
  • Example : For antioxidant assays, standardize DPPH radical scavenging protocols by controlling light exposure and solvent composition .

Q. Data Analysis and Interpretation

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) for sigmoidal curves. Report goodness-of-fit metrics (R2^2, RMSE) and confidence intervals for EC50_{50} values .
  • Common Errors : Avoid assuming normality without Shapiro-Wilk testing; apply log transformations for skewed distributions .

Q. How should researchers handle contradictory results between computational predictions and experimental data for this compound’s binding affinity?

  • Methodological Answer : Reconcile discrepancies by refining molecular docking parameters (e.g., solvation energy, force fields). Validate in silico predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Case Study : If docking predicts strong binding to Protein X but assays show weak activity, re-examine protonation states or conformational flexibility of this compound in simulations .

Q. Ethical and Reproducibility Standards

Q. What minimal data must be included in publications to enable replication of this compound studies?

  • Methodological Answer : Provide (1) synthetic routes with yields, (2) purity certificates, (3) assay protocols (e.g., MICROBIOMEchecklist for microbial studies), and (4) raw spectral/data files in FAIR-compliant repositories .
  • Avoid : Omitting negative results or outlier analyses, which skew reproducibility assessments .

Q. How can peer reviewers critically evaluate this compound research for methodological flaws?

  • Checklist :

  • Experimental Design : Randomization, blinding, and sample-size justification .
  • Data Integrity : Outlier removal criteria, missing data handling .
  • Conflict Resolution : Transparency in authorship contributions and funding sources .

特性

CAS番号

16812-97-8

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC名

methyl (1S,15R,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17+,20-/m0/s1

InChIキー

DTDADHMBRZKXSC-IEGSVRCHSA-N

SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC

異性体SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC

正規SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC

製品の起源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

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